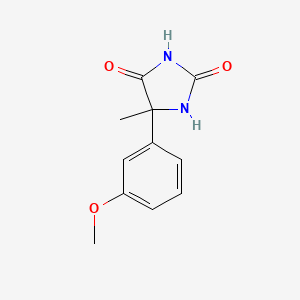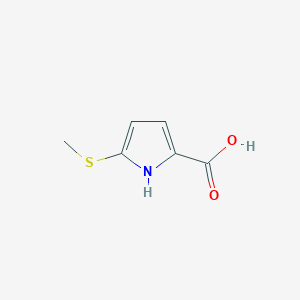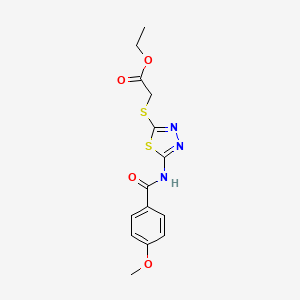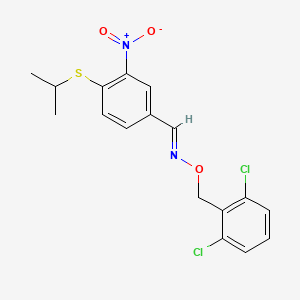
ICG-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICG-mal, also known as ICG Maleimide, is a type of near-infrared fluorescent dye . It can be excited by exogenous light with a wavelength range of 750-810 nm, emitting near-infrared light with a wavelength of approximately 840 nm . The enhanced fluorescence of this compound has a tissue penetration depth range of 0.5-1.0 cm .
Synthesis Analysis
The synthesis of this compound involves the hydrolysis of maleic anhydride units of PSMA molecules in an aqueous environment, forming carboxyl groups . The synthesized ICG@PSMANPs are then dialyzed in water to remove free ICG .
Chemical Reactions Analysis
This compound undergoes degradation into two compounds with a mass of m/z 785.32 and m/z 1501.57 . It is recommended that ICG should be used within one or two days to avoid degradation .
Wirkmechanismus
Target of Action
ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .
Mode of Action
This compound interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .
Biochemical Pathways
Upon exposure to near-infrared (NIR) light, this compound can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
ICG-mal has several advantages as a labeling agent. It is selective for cysteine residues, which allows for specific labeling of proteins. The fluorescent properties of this compound make it an ideal tool for visualization and quantification of labeled proteins. The low toxicity of this compound makes it suitable for in vivo imaging studies. However, this compound has limitations, including its high cost and the need for specialized equipment for imaging studies.
Zukünftige Richtungen
ICG-mal has several potential future directions in scientific research. It can be used for the development of targeted drug delivery systems, where this compound can be conjugated to drugs for selective targeting of specific tissues. This compound can also be used for the development of biosensors for the detection of cysteine-containing proteins. The use of this compound in combination with other labeling agents can enhance the specificity and sensitivity of labeling techniques. Overall, this compound has vast potential for future applications in scientific research.
Synthesemethoden
ICG-mal is synthesized by conjugating this compound green with maleimide. This reaction takes place in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction is carried out under specific conditions of temperature and pH to ensure the proper formation of the product. The resulting compound is purified by chromatography to obtain a pure sample of this compound.
Wissenschaftliche Forschungsanwendungen
ICG-mal has been used in various scientific research applications, including protein labeling, protein-protein interactions, and imaging. It is used as a fluorescent probe to label proteins and peptides. This compound can be conjugated to cysteine residues present in proteins, which allows for the visualization and quantification of protein expression levels. This technique is useful in studying protein-protein interactions and can be used to identify potential drug targets.
Eigenschaften
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGSACLFNPENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)


![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)

![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)




![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)